C-6 NBD Ceramide

Description

Overview of C-6 NBD Ceramide as a Specialized Research Probe

This compound is a widely used fluorescent analogue of ceramide. focusbiomolecules.commedchemexpress.combiotium.com It consists of a ceramide molecule modified with a short, six-carbon acyl chain (C6) conjugated to a nitrobenzoxadiazole (NBD) fluorophore. focusbiomolecules.comcaymanchem.com This modification provides the molecule with fluorescent properties, making it detectable using fluorescence microscopy and other spectroscopic techniques. biotium.com The NBD group is environmentally sensitive, exhibiting increased fluorescence in nonpolar environments compared to aqueous solutions, which is useful for studying its localization within cellular membranes. abpbio.comthermofisher.com

This compound is particularly recognized for its ability to selectively stain the Golgi apparatus in both live and fixed cells. focusbiomolecules.commedchemexpress.combiotium.comabpbio.com This characteristic makes it an invaluable tool for studying the structure, dynamics, and function of the Golgi, a key organelle involved in protein and lipid modification and sorting. pnas.orgfocusbiomolecules.commedchemexpress.com

Rationale for Utilizing Fluorescent Ceramide Analogues in Advanced Lipidomics Research

The use of fluorescent ceramide analogues like this compound in lipidomics research offers several advantages. Firstly, they allow for the real-time visualization of ceramide uptake, metabolism, and trafficking within living cells, providing spatial and temporal information that is difficult to obtain with traditional biochemical methods alone. pnas.orgub.edu The fluorescent tag enables researchers to track the movement of the ceramide analogue and its metabolic products to different cellular compartments. pnas.orgnih.gov

Secondly, fluorescent analogues can serve as substrates for lipid-metabolizing enzymes, allowing for the study of enzyme activity and metabolic pathways in situ. This compound is readily taken up by cells and can be converted into fluorescently labeled sphingomyelin (B164518) and glucosylceramide, mirroring the natural metabolic pathways of ceramide. pnas.orgfocusbiomolecules.commedchemexpress.com This metabolic conversion allows researchers to monitor the biosynthesis and degradation of these downstream sphingolipids. focusbiomolecules.com

Furthermore, the sensitivity of the NBD fluorophore to its environment can provide insights into the physical properties of the lipid environment within different cellular membranes. abpbio.com This is particularly relevant in lipidomics, where understanding the organization and dynamics of lipids within membranes is crucial.

Foundational Contributions of this compound in Cellular Membrane Biology Studies

This compound has made significant foundational contributions to the field of cellular membrane biology, particularly in understanding lipid trafficking and the function of the Golgi apparatus. Early studies utilizing this compound demonstrated its rapid uptake by cells and subsequent concentration in the Golgi apparatus. pnas.orgnih.gov This observation was pivotal in establishing the Golgi as a major hub for sphingolipid metabolism and sorting. pnas.orgnih.gov

Research using this fluorescent probe has helped elucidate the pathways by which newly synthesized sphingolipids are transported from the Golgi to other cellular destinations, such as the plasma membrane. pnas.orgcaymanchem.com By tracking the movement of fluorescently labeled sphingomyelin and glucosylceramide derived from this compound, researchers have gained insights into the mechanisms of vesicular transport and lipid sorting in the secretory pathway. pnas.orgcaymanchem.com

Moreover, this compound has been used to investigate the role of ceramide in various cellular processes, including cell death and membrane domain formation. Studies have explored its entry into cells and its effects on cellular structures like endocytic vesicles. spandidos-publications.com The ability to visualize ceramide distribution and metabolism using this probe has been instrumental in advancing our understanding of sphingolipid-mediated cellular functions and membrane organization. nih.gov

Key Properties of this compound

| Property | Value/Description | Source |

| Chemical Formula | C₃₀H₄₉N₅O₆ | focusbiomolecules.comnih.gov |

| Molecular Weight | 575.75 g/mol | focusbiomolecules.comnih.gov |

| CAS Number | 94885-02-6 | focusbiomolecules.comnih.gov |

| Excitation/Emission | ~466 nm / ~536 nm (in nonpolar environments) | medchemexpress.combiotium.com |

| Appearance | Orange solid | focusbiomolecules.com |

| Solubility | Soluble in DMSO (35 mg/mL), Chloroform, DMF, Ethanol (B145695) | focusbiomolecules.comcaymanchem.com |

| Primary Cellular Stain | Golgi apparatus | focusbiomolecules.commedchemexpress.com |

| Applications | Studying sphingolipid metabolism and transport, Golgi staining, Ceramide kinase assay | focusbiomolecules.commedchemexpress.com |

Metabolic Conversion of this compound

| Precursor | Enzyme | Product | Cellular Location (Primary) | Source |

| This compound | Sphingomyelin Synthase 1 | C-6 NBD Sphingomyelin | Golgi apparatus | nih.gov |

| This compound | Glucosylceramide Synthase | C-6 NBD Glucosylceramide | Golgi apparatus | medchemexpress.comnih.gov |

| This compound | Ceramide Kinase (CERK) | This compound-1-phosphate | Golgi apparatus | nih.gov |

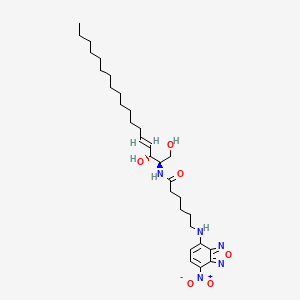

Structure

2D Structure

Properties

IUPAC Name |

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRBXILQRLFIK-DPGCSIDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of C 6 Nbd Ceramide Cellular Uptake and Intracellular Translocation

Elucidation of C-6 NBD Ceramide Internalization Pathways in Living Cells

Studies have investigated how this compound crosses the plasma membrane to enter the intracellular environment.

Investigation of Vesicle-Mediated Endocytic Mechanisms

Evidence suggests that vesicle-mediated endocytosis plays a role in the cellular uptake of this compound. Inhibition of the lipid raft/caveolae endocytosis pathway with filipin (B1216100) has been shown to decrease the entry of C6-NBD into cells, indicating the involvement of this route spandidos-publications.comresearchgate.netnih.gov. Exogenous C6-ceramide has also been observed to induce endocytic vesicle formation, leading to enlarged late endosomes and lysosomes in fibroblasts capes.gov.br. This suggests that the compound can influence vesicular dynamics upon entry.

Analysis of Non-Vesicular Uptake Routes, Including Potential Membrane Diffusion and Channel Involvement

While endocytosis is implicated, other mechanisms likely contribute to this compound uptake. Simple diffusion across the cell membrane is hypothesized as a potential entry route for membrane-permeable C6 ceramide spandidos-publications.comnih.gov. Additionally, studies have indicated that C6-NBD entry can be reduced by inhibitors of water channels, suggesting a possible involvement of these channels in its uptake spandidos-publications.comresearchgate.netnih.gov. Although ceramide transporters have been suggested, the precise mechanisms of non-vesicular uptake, including the potential involvement of specific channels or facilitated diffusion, remain areas of investigation spandidos-publications.comresearchgate.netnih.gov.

Characterization of Polarized Entry Dynamics in Specific Cellular Systems

In certain cellular systems, such as ovarian cancer cells, C6-NBD has been observed to enter in a polarized pattern, with marked signals initially appearing at one cellular end, potentially representing a mitosis initiation site spandidos-publications.comresearchgate.netresearchgate.netnih.gov. This polarized entry is time- and dose-dependent spandidos-publications.comresearchgate.net. Disruption of the cell cytoskeleton with agents like paclitaxel (B517696) has been shown to disrupt this polarized entry, resulting in a more even distribution of C6-NBD in the cytoplasm spandidos-publications.comresearchgate.netnih.gov. This suggests that the polarized uptake may be influenced by the cellular architecture and potentially linked to specific cellular processes like mitosis.

Here is a summary of the proposed cellular uptake mechanisms:

| Uptake Mechanism | Evidence | Inhibitors/Modifiers | Cellular Systems Observed In |

| Vesicle-Mediated Endocytosis | Decreased uptake with filipin (lipid raft/caveolae inhibitor) spandidos-publications.comresearchgate.netnih.gov. | Filipin spandidos-publications.comresearchgate.netnih.gov | Ovarian cancer cells spandidos-publications.comnih.gov |

| Non-Vesicular Diffusion | Hypothesized for membrane-permeable C6 ceramide spandidos-publications.comnih.gov. | Not explicitly detailed in provided text. | Various cell types spandidos-publications.comnih.gov |

| Potential Channel Involvement | Reduced uptake with water channel inhibitor CuSO4 spandidos-publications.comresearchgate.netnih.gov. | CuSO4 (water channel inhibitor) spandidos-publications.comresearchgate.netnih.gov | Ovarian cancer cells spandidos-publications.comnih.gov |

| Polarized Entry | Observed accumulation at one cellular end spandidos-publications.comresearchgate.netresearchgate.netnih.gov. | Paclitaxel (disrupts cytoskeleton) disrupts polarity spandidos-publications.comresearchgate.netnih.gov. | Ovarian cancer cells spandidos-publications.comresearchgate.netresearchgate.netnih.gov |

Intracellular Trafficking and Sorting Pathways of this compound

Following internalization, this compound is transported and sorted to various intracellular compartments, undergoing metabolic conversion along the way.

Initial Subcellular Localization to Mitochondria, Endoplasmic Reticulum, and Nuclear Envelope Compartments

Upon brief incubation, C6-NBD-ceramide has been shown to initially label mitochondria, the endoplasmic reticulum (ER), and the nuclear envelope in cultured fibroblasts pnas.orgnih.gov. Similarly, in human sarcoma cell lines, internalized C6-NBD ceramide incorporates into membranes comprising the Golgi apparatus, ER, and nuclear envelope mdpi.com. Studies in yeast have also indicated that C6-NBD-ceramide preferentially incorporates into the nuclear envelope (ER) molbiolcell.org. This initial distribution highlights the rapid association of this compound with key organelles involved in lipid metabolism and synthesis.

Subsequent Accumulation within the Golgi Apparatus

A notable characteristic of this compound trafficking is its subsequent accumulation within the Golgi apparatus pnas.orgbiotium.comspandidos-publications.comresearchgate.netnih.govCurrent time information in Chatham County, US.Current time information in Davidson County, US.biologists.comnih.gov. This accumulation is a rapid process, occurring within minutes in some cell types researchgate.netnih.gov. The Golgi apparatus is a primary site for the metabolism of this compound into other sphingolipids, such as sphingomyelin (B164518) and glucosylceramide pnas.orgnih.govnih.govcaymanchem.comsemanticscholar.orgphysiology.org. This metabolic conversion is considered a prerequisite for the localization of the fluorescent label in Golgi and vesicular structures researchgate.net. This compound is widely used as a selective stain for the Golgi apparatus in both live and fixed cells, underscoring its prominent localization to this organelle biotium.comthermofisher.comthermofisher.comnih.govresearchgate.netthermofisher.comthermofisher.comresearchmap.jp. The accumulation in the Golgi is thought to involve transport from the ER, potentially via both vesicular and non-vesicular pathways, including the action of lipid transfer proteins like CERT biorxiv.org.

Here is a summary of the intracellular localization and trafficking:

| Stage of Trafficking | Initial Localization | Subsequent Localization | Key Processes at Subsequent Location |

| Initial Entry | Mitochondria, Endoplasmic Reticulum, Nuclear Envelope pnas.orgnih.govmdpi.commolbiolcell.org | N/A | Association with membranes involved in lipid metabolism and synthesis. |

| Subsequent Movement | From initial sites | Golgi Apparatus [1-12, 14, 16, 17, 19, 20, 23, 24, 26, 31, 32, 36, 37] | Metabolism to sphingomyelin and glucosylceramide pnas.orgnih.govnih.govcaymanchem.comsemanticscholar.orgphysiology.org. |

Translocation from the Golgi Apparatus to the Plasma Membrane

Following its accumulation and metabolism within the Golgi apparatus, this compound and its newly synthesized fluorescent metabolites, such as NBD-labeled sphingomyelin and glucosylceramide, are transported to the plasma membrane. fishersci.cawikidata.orgwikipedia.orgfishersci.ca This translocation is a key step in the cellular distribution of these lipids.

Studies utilizing fluorescence microscopy and techniques like "back exchange," where lipids at the cell surface are selectively removed, have demonstrated the movement of these fluorescent sphingolipids from the Golgi to the plasma membrane in living cells. wikipedia.orglipidmaps.orgnih.gov The transport from the Golgi to the plasma membrane is understood to involve vesicular trafficking pathways. lipidmaps.org

Research has shown that endogenously synthesized sphingomyelin and glucocerebroside analogues, derived from this compound, traverse the Golgi apparatus en route to the plasma membrane. wikipedia.org The appearance of these fluorescent metabolites at the cell surface correlates with the increased fluorescence observed at the plasma membrane over time. wikipedia.org

While vesicular transport is a primary mechanism for the translocation of these lipids from the Golgi, studies have also indicated the possibility of transporter-dependent translocation across the plasma membrane, particularly for C-6 NBD-sphingomyelin and C-6 NBD-glucosylceramide, even under conditions where vesicular transport is inhibited, such as by brefeldin A treatment. lipidmaps.org

Factors Influencing Intracellular Distribution and Kinetic Dynamics

The intracellular distribution and kinetic dynamics of this compound and its metabolites are influenced by several factors, including cellular metabolism, the activity of transport proteins, and potentially the lipid composition of organelles.

Metabolic enzymes within the Golgi play a significant role in processing this compound. Enzymes such as sphingomyelin synthase (SMS) and UDP-glucose:ceramide glucosyltransferase (GCS) convert this compound into sphingomyelin and glucosylceramide, respectively. transcriptionfactor.orgxenbase.orgguidetopharmacology.orgguidetopharmacology.org The activity levels of these enzymes directly impact the rate of metabolite formation and thus the composition of fluorescent lipids being transported to the plasma membrane. Ceramide kinase (CERK) also metabolizes this compound to a lesser extent, producing ceramide-1-phosphate. guidetopharmacology.orgguidetopharmacology.org

Ceramide transport proteins, such as CERT, are involved in the transport of ceramide from the endoplasmic reticulum to the Golgi. xenbase.orgguidetopharmacology.org While this compound can bypass the ER and directly target the Golgi due to its properties, the broader context of ceramide transport mediated by proteins like CERT highlights the regulated nature of sphingolipid trafficking within the cell. guidetopharmacology.org

The lipid environment of cellular organelles can also influence the behavior of this compound. For instance, the fluorescence of this compound has been reported to be sensitive to the cholesterol content of the Golgi apparatus. nih.gov Changes in cholesterol levels may affect the probe's properties and potentially its localization or dynamics within the Golgi.

Experimental conditions, such as the concentration of this compound used and the incubation time, significantly impact its uptake, metabolism, and subsequent distribution. Higher concentrations or longer incubation periods can lead to increased accumulation of the probe and its metabolites in various cellular compartments. guidetopharmacology.org

Furthermore, the specific cell type being studied can influence the uptake efficiency and metabolic profile of this compound. Different cell lines may exhibit variations in their sphingolipid metabolism enzymes and transport mechanisms, leading to distinct intracellular distribution patterns and kinetic dynamics of the fluorescent ceramide and its products. wikidata.orgtranscriptionfactor.org Treatments with certain agents, such as paclitaxel, have also been shown to affect the intracellular distribution of this compound, potentially by disrupting cellular structures like the cytoskeleton. transcriptionfactor.org

The kinetic dynamics of this compound trafficking can be assessed by monitoring the appearance of fluorescent lipids at the plasma membrane over time using techniques like back exchange. wikipedia.orglipidmaps.orgnih.gov The rate at which fluorescent sphingolipids are transported and externalized reflects the efficiency of the Golgi-to-plasma membrane transport pathway.

Here is a summary of key factors influencing the intracellular distribution and kinetic dynamics of this compound:

| Factor | Influence on this compound Distribution and Kinetics | Relevant Metabolites |

| Cellular Metabolism | Conversion to sphingomyelin, glucosylceramide, and ceramide-1-phosphate; impacts lipid composition in organelles. | Sphingomyelin, Glucosylceramide, Ceramide-1-phosphate |

| Enzyme Activity (SMS, GCS, CERK) | Determines the rate and extent of this compound metabolism. | Sphingomyelin, Glucosylceramide, Ceramide-1-phosphate |

| Ceramide Transport Proteins (e.g., CERT) | Involved in ceramide trafficking to the Golgi, influencing the pool of ceramide available for metabolism. | This compound |

| Organelle Lipid Composition (e.g., Cholesterol) | Can affect the fluorescent properties and potentially the localization/dynamics of the probe within organelles. | This compound |

| Probe Concentration | Affects uptake levels and the amount of probe and metabolites in cellular compartments. | This compound and metabolites |

| Incubation Time | Influences the extent of uptake, metabolism, and translocation to the plasma membrane. | This compound and metabolites |

| Cell Type | Variations in metabolic enzymes and transport mechanisms can lead to different distribution patterns and kinetics. | This compound and metabolites |

| Cellular Treatments (e.g., Paclitaxel) | Can disrupt cellular structures or processes, impacting uptake, trafficking, and distribution. | This compound |

| Vesicular Transport | Primary mechanism for translocation of metabolites from the Golgi to the plasma membrane. | Sphingomyelin, Glucosylceramide |

| Transporter Activity | Potential alternative or complementary pathway for translocation across the plasma membrane, especially for metabolites. | Sphingomyelin, Glucosylceramide |

Table 1: Key Factors Influencing this compound Intracellular Dynamics

C 6 Nbd Ceramide As a High Resolution Probe for Sphingolipid Metabolism and Enzyme Activity

Characterization of C-6 NBD Ceramide Metabolic Conversion Pathways

Upon cellular uptake, this compound is metabolized into various fluorescently labeled sphingolipids, mirroring the metabolic pathways of endogenous ceramide. medchemexpress.compnas.org This conversion allows researchers to track the flux of ceramide through different branches of sphingolipid metabolism.

Biosynthesis of NBD-labeled Sphingomyelin (B164518) Analogues

One of the primary metabolic fates of this compound is its conversion to NBD-labeled sphingomyelin. medchemexpress.compnas.orgnih.gov This process is catalyzed by sphingomyelin synthases, primarily Sphingomyelin Synthase 1 (SMS1), which resides in the Golgi apparatus. nih.govnih.gov The formation of NBD-sphingomyelin can be quantified to assess the activity of these enzymes and to study the dynamics of sphingomyelin synthesis and degradation. focusbiomolecules.comsigmaaldrich.com Studies have shown that this compound is readily taken up by cells, such as MDCK cells, and converted into C-6 NBD-sphingomyelin. focusbiomolecules.commayflowerbio.com

Formation of NBD-labeled Hexosylceramide Analogues

This compound is also a substrate for the synthesis of NBD-labeled hexosylceramides, predominantly glucosylceramide. medchemexpress.compnas.orgnih.gov This reaction is catalyzed by glucosylceramide synthase (GCS), another key enzyme located in the Golgi. nih.govnih.gov The conversion of this compound to NBD-glucosylceramide is a crucial step in the synthesis of more complex glycosphingolipids. nih.gov This metabolic pathway can be monitored to evaluate GCS activity and to understand the role of glucosylceramide in various cellular processes, including drug resistance in cancer. nih.govbiomolther.org Research has demonstrated that cellular GCS transfers UDP-glucose to NBD C6-ceramide, producing NBD C6-glucosylceramide. nih.gov This product can be separated and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govgene-tools.com

Generation of NBD-labeled Ceramide-1-Phosphate

This compound can be phosphorylated by ceramide kinase (CERK) to form NBD-labeled ceramide-1-phosphate (NBD-C1P). nih.gov The detection and quantification of NBD-C1P allows for the measurement of CERK activity in cells, which has historically been challenging to assess in cell-based systems. nih.gov This metabolic conversion is important for studying the role of ceramide-1-phosphate in various cellular functions, including proliferation, migration, and inflammatory processes. nih.gov Methods utilizing NBD-C6-ceramide as a substrate have been developed to assay ceramide kinase activity. focusbiomolecules.comresearchgate.netavantiresearch.com

Quantitative Measurement of Golgi-Resident Sphingolipid Enzyme Activities

The metabolic conversion of this compound within the Golgi provides a direct means to quantitatively assess the activity of key enzymes residing in this organelle. By measuring the levels of the fluorescently labeled products, the rates of these enzymatic reactions can be determined.

Assessment of Sphingomyelin Synthase 1 (SMS1) Activity

The activity of Sphingomyelin Synthase 1 (SMS1) can be quantitatively measured by monitoring the rate of conversion of this compound to NBD-sphingomyelin. nih.govnih.gov This is typically achieved by incubating cells or cell lysates with this compound and subsequently separating and quantifying the resulting NBD-sphingomyelin using techniques such as HPLC or TLC. nih.govnih.govmdpi.com Inhibition of SMS, for instance by compounds like jaspine B, leads to a reduction in the production of NBD-sphingomyelin and a persistence of the this compound signal. mdpi.com

Analysis of Ceramide Kinase (CERK) Activity

This compound serves as a valuable fluorescent substrate for the analysis of Ceramide Kinase (CERK) activity focusbiomolecules.comnih.gov. CERK is an enzyme that catalyzes the phosphorylation of ceramide to form ceramide 1-phosphate (C1P) wikipedia.orggenecards.org. This compound can be effectively utilized in both in vitro assay systems and within cultured cells to measure this enzymatic activity nih.gov.

Assays employing this compound often rely on the differential partitioning of the fluorescent substrate and its phosphorylated product, NBD-C6-ceramide-1-phosphate (NBD-C1P), following a lipid extraction step nih.gov. Typically, NBD-C1P, being more polar, partitions into the aqueous phase, separating it from the less polar this compound substrate nih.gov. The amount of NBD-C1P produced can then be quantified using various methods.

Traditional methods for analyzing CERK activity with this compound include Thin Layer Chromatography (TLC) and fluorescent plate reader assays nih.gov. More recently, comprehensive High-Performance Liquid Chromatography (HPLC)-based methods have been developed nih.govnih.govresearchgate.net. These HPLC methods allow for the simultaneous measurement of the activities of several Golgi-resident enzymes, including CERK, by quantifying the conversion of this compound into its various metabolic products, such as NBD-C1P nih.govnih.govresearchgate.net. The ability to detect and quantify NBD-C1P is particularly important as it allows for the measurement of CERK activity directly in cells, a task that can otherwise be challenging nih.govnih.gov.

This compound has been successfully used to study CERK activity in various cellular contexts, including in cell lysates and in cells transiently transfected with CERK expression plasmids nih.govresearchgate.net. This probe has also been instrumental in evaluating the specificity of various commonly used sphingolipid inhibitors and their potential effects on CERK activity nih.govnih.gov. For instance, studies have shown that certain inhibitors, such as 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) and fenretinide, can suppress CERK activity as measured using this compound nih.govnih.gov.

Kinetic studies utilizing this compound as a substrate have provided insights into the enzymatic properties of CERK. For example, apparent Michaelis-Menten kinetics have been determined for bacterial CERK with NBD-C6-ceramide, yielding specific Km and Vmax values biorxiv.org.

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg enzyme) | Citation |

| NBD-C6-ceramide | Caulobacter crescentus CpgB | 19.2 ± 5.5 | 2586.29 ± 231.99 | biorxiv.org |

Evaluation of Sphingolipid Flux and Metabolic Interconnectedness in Cellular Systems

This compound is widely employed as a fluorescent tracer to investigate sphingolipid transport and metabolism in intact cellular systems nih.govbiotium.comthermofisher.comcaymanchem.comthermofisher.commedchemexpress.com. This fluorescent analogue of ceramide is readily taken up by cells and selectively accumulates in the Golgi apparatus focusbiomolecules.comnih.govbiotium.comthermofisher.comcaymanchem.commedchemexpress.comabpbio.com.

Within the Golgi, this compound serves as a substrate for various metabolic enzymes, leading to its conversion into other fluorescently labeled sphingolipids focusbiomolecules.comnih.govnih.govmedchemexpress.com. These products include NBD-C6-sphingomyelin, NBD-C6-hexosylceramides (such as NBD-C6-glucosylceramide), and NBD-C6-ceramide-1-phosphate (NBD-C1P) focusbiomolecules.comnih.govnih.govmedchemexpress.com.

By quantifying the amounts of these metabolic products derived from this compound, researchers can simultaneously assess the activities of key Golgi-resident enzymes, including sphingomyelin synthase (SMS), glucosylceramide synthase (GCS), and ceramide kinase (CERK) nih.govnih.govresearchgate.net. This approach provides a comprehensive measure of sphingolipid flux through the Golgi pathway nih.govnih.gov.

The use of this compound as a tracer offers valuable insights into the dynamic nature and metabolic interconnectedness of the sphingolipid network within living cells nih.govbiorxiv.org. Unlike some analytical techniques such as LC-MS, which provide a snapshot of lipid levels, using a fluorescent tracer like this compound allows for the direct monitoring of metabolic flux and the flow of lipids through different enzymatic steps and cellular compartments nih.govnih.gov. This has been crucial for understanding how ceramide is metabolized into various downstream signaling lipids and structural components nih.govbiorxiv.org. Studies using this compound have helped elucidate the pathways involved in the trafficking of sphingolipids and have been used to evaluate the impact of inhibitors on specific steps in sphingolipid metabolism nih.govnih.govcaymanchem.comresearchgate.net.

Applications of C 6 Nbd Ceramide in Organelle Biology and Membrane Dynamics Research

Elucidation of Golgi Apparatus Structure and Functional Organization

The Golgi apparatus, a central organelle in the secretory pathway, is a primary site of sphingolipid synthesis and processing. C-6 NBD Ceramide has been instrumental in understanding the structure and functional organization of this organelle.

This compound as a Selective Fluorescent Marker for the Golgi Apparatus

This compound serves as a selective fluorescent stain for the Golgi apparatus in both live and fixed cells biotium.comabpbio.commedchemexpress.comgenecopoeia.comgbiosciences.commedchemexpress.comthermofisher.com. Upon incubation with cells, this fluorescent ceramide analog is taken up and rapidly transported to the Golgi complex, where it predominantly accumulates nih.govnih.gov. This selective localization makes it an effective marker for visualizing the Golgi structure under fluorescence microscopy biotium.comabpbio.commedchemexpress.comgenecopoeia.comgbiosciences.commedchemexpress.comthermofisher.com.

Monitoring Golgi Morphological Changes in Live and Fixed Cells

The ability of this compound to selectively stain the Golgi apparatus allows for the monitoring of its morphological changes in living cells medchemexpress.com. Researchers can observe alterations in Golgi structure in response to various cellular conditions or experimental treatments medchemexpress.com. The probe is effective for staining the Golgi complex in both live and fixed cell preparations biotium.comabpbio.comgenecopoeia.com.

Sensitivity of NBD Fluorescence to Golgi Membrane Cholesterol Content

A notable characteristic of this compound is the sensitivity of its NBD fluorescence to the cholesterol content within the Golgi membrane thermofisher.comthermofisher.compnas.org. Studies have shown that cholesterol deprivation affects the fluorescence properties of this compound at the Golgi apparatus in living cells pnas.org. This sensitivity suggests that this compound can potentially be used to monitor cholesterol levels within this organelle thermofisher.comthermofisher.compnas.org. This phenomenon appears to be specific to the NBD label, as it is not observed with other fluorescent ceramide analogs like BODIPY FL C5-ceramide thermofisher.comthermofisher.compnas.org.

Investigation of Intracellular Membrane Translocation and Lipid Sorting Mechanisms

This compound is a valuable probe for tracing the pathways of intracellular membrane translocation and understanding the mechanisms of lipid sorting.

Analysis of Intracellular Sphingolipid Transport Pathways

This compound is widely used to investigate the transport and metabolism of sphingolipids within cells biotium.comabpbio.commedchemexpress.comgenecopoeia.comgbiosciences.com. Following its uptake, this compound is metabolized within the Golgi apparatus into fluorescent sphingomyelin (B164518) and glucosylceramide medchemexpress.comgbiosciences.comnih.gov. These fluorescent metabolites are subsequently transported from the Golgi to the plasma membrane nih.govcaymanchem.comnih.gov. Research utilizing this compound has provided evidence for the intracellular translocation of endogenously synthesized sphingomyelin and glucocerebroside analogs through the Golgi to the cell surface nih.gov. The probe has also been employed to study the recycling pathways of glucosylceramide within cells biologists.com.

Study of Plasma Membrane Asymmetry and Lipid Flippase Activity

This compound has been applied in assays to study plasma membrane asymmetry and lipid transport nih.gov. While ceramide is generally thought to undergo spontaneous flipping between membrane leaflets, studies using NBD C6-Ceramide can explore how factors, such as alterations in membrane composition, might influence this process nih.gov. The probe has also been used to quantify the transport activity and substrate selectivity of P4-ATPases, which are known phospholipid flippases, in the plasma membrane of yeast cells springernature.com. Furthermore, this compound has been utilized in reconstituted systems to study the flippase activity of transporters like P-glycoprotein for various lipids, including glucosylceramide portlandpress.com.

Characterization of Sphingolipid Recycling Pathways from Intracellular Organelles to the Plasma Membrane

This compound and its metabolic products, such as C-6 NBD-sphingomyelin (C6-NBD-SM) and C-6 NBD-glucosylceramide (C6-NBD-glucosylceramide), have been instrumental in delineating the recycling pathways of sphingolipids. Studies using C6-NBD-SM in Chinese hamster ovary (CHO-K1) fibroblasts have shown that this fluorescent sphingolipid analog is internalized from the plasma membrane and transported to a perinuclear location that colocalizes with the centriole, distinct from lysosomes and the Golgi apparatus. semanticscholar.orgnih.govnih.gov This perinuclear region also labeled with internalized transferrin, suggesting its involvement in recycling pathways. semanticscholar.orgnih.govnih.gov

Research indicates that C6-NBD-SM is internalized and mainly sorted for recycling back to the plasma membrane, with a smaller fraction directed towards lysosomes. molbiolcell.org The recycling of C6-NBD-SM between the plasma membrane and intracellular compartments has been estimated to have a half-time of approximately 40 minutes in CHO-K1 cells. semanticscholar.orgnih.govnih.gov Interestingly, this recycling process was not inhibited by treatment with monensin (B1676710) or nocodazole. semanticscholar.orgnih.govnih.gov

Studies using C6-NBD-glucosylceramide in BHK cells have also provided insights into glucosylceramide recycling. Direct recycling of this glycolipid from early endosomes to the plasma membrane has been observed, particularly after treatment with nocodazole, which disrupts microtubule-dependent trafficking to late endosomes. biologists.com When microtubules are intact, a portion of glucosylceramide is transported from early to late endosomes. biologists.com Notably, glucosylceramide can escape from late endosomes and recycle to the plasma membrane, unlike some other endocytosed markers. biologists.com The recycling pathway of glucosylceramide appears to have limited involvement of early Golgi compartments, as indicated by minimal effects of monensin and brefeldin A. biologists.com

These studies highlight the distinct recycling routes utilized by different sphingolipids and the involvement of various endosomal compartments in these processes.

Research into Lipid Raft Dynamics and Membrane Microdomains

This compound and its derivatives are valuable tools for investigating lipid rafts and membrane microdomains. Lipid rafts are dynamic, ordered regions within the cell membrane enriched in cholesterol and sphingolipids, playing crucial roles in cell signaling, membrane trafficking, and protein organization. thermofisher.comnih.govbohrium.commdpi.com

Ceramide, the precursor of many sphingolipids, can influence the structure and composition of lipid rafts. nih.govbohrium.com Studies using fluorescent ceramide analogs have shown that ceramide can induce the coalescence of pre-existing sphingomyelin/cholesterol-rich lipid rafts into larger domains, sometimes referred to as "signal platforms." nih.gov This ceramide-induced domain formation is observed in both artificial membranes and real cell membranes upon cellular stimulation and ceramide generation. nih.gov

The fluorescence properties of this compound can be sensitive to the membrane environment, including cholesterol content. thermofisher.com This sensitivity allows researchers to probe the physical properties of different membrane compartments, such as the Golgi apparatus and plasma membrane. thermofisher.comnih.gov For instance, measurements of the spectral relaxation dynamics of this compound in living HeLa cells revealed distinct dynamics in Golgi membranes compared to the more rigid plasma membranes, suggesting differences in structural plasticity. nih.gov

This compound has also been used to study the protein composition of neuronal lipid rafts. mpi-cbg.de By treating immature neurons with this compound, which is a sphingomyelin precursor, researchers observed the appearance of specific protein spots in raft fractions that were not present in raft-deficient neurons, indicating that ceramide-induced raft formation influences the recruitment of certain proteins. mpi-cbg.de

C 6 Nbd Ceramide in the Investigation of Key Cellular Processes and Pathological Mechanisms

Contribution to Understanding Cell Signaling Pathways

C-6 NBD Ceramide has been instrumental in tracking the intricate pathways of sphingolipid metabolism and transport, which are central to numerous cell signaling events. As a fluorescent analog of natural ceramide, it serves as a vital tracer for visualizing the movement and localization of ceramides (B1148491) within the cell.

Studies have shown that this compound is readily taken up by living cells and rapidly concentrates in the Golgi apparatus. nih.gov This specific accumulation has made it a widely used selective stain for this organelle in both live and fixed cells. nih.gov Within the Golgi, this compound serves as a precursor for the synthesis of other fluorescent sphingolipids, such as C-6 NBD sphingomyelin (B164518) and C-6 NBD glucosylceramide. nih.gov The subsequent transport of these newly synthesized lipids from the Golgi to other cellular destinations, like the plasma membrane, can be meticulously followed using fluorescence microscopy.

This ability to track the flux of sphingolipids through the Golgi and beyond has provided significant insights into the regulation of signaling pathways. Ceramide and its metabolites are known to act as second messengers in pathways that control cell growth, differentiation, senescence, and apoptosis. By observing the fate of this compound, researchers can investigate how these signaling lipids are distributed and metabolized in response to various cellular stimuli.

The use of this compound has also been pivotal in studying the enzymes involved in ceramide metabolism that reside in the Golgi. An HPLC-based method utilizing this compound allows for the simultaneous measurement of the activities of key enzymes like sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase. This provides a comprehensive view of ceramide metabolism within this central organelle, furthering our understanding of how cellular signals are processed and relayed.

Role in Apoptosis and Programmed Cell Death Research

This compound and its non-fluorescent counterpart, C6-ceramide, have been extensively used to investigate the role of ceramide as a pro-apoptotic lipid. These short-chain ceramide analogs can readily permeate cell membranes, allowing for the direct study of their effects on apoptotic pathways.

Research has demonstrated that the introduction of exogenous C6-ceramide can potently induce apoptosis in various cell types, including cancer cells. For instance, in chronic myelogenous leukemia (CML)-derived K562 cells, C6-ceramide treatment was found to promote cell death through a mechanism involving the activation of caspases. Specifically, the apoptotic process was shown to be dependent on the activation of caspase-3 and the initiator caspase-8, which is a key component of the extrinsic apoptotic pathway. While caspase-9, part of the intrinsic pathway, was also activated, studies indicated that caspase-8 was essential for the induction of apoptosis by C6-ceramide in these cells.

Furthermore, C6-ceramide has been shown to activate stress-activated protein kinases (SAPKs) such as the c-JUN N-Terminal Kinase (JNK). Inhibition of the JNK pathway was found to protect cells from the toxic effects of C6-ceramide, suggesting an essential role for this kinase in ceramide-mediated apoptosis. The activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins, further tipping the cellular balance towards programmed cell death. In rice protoplasts, C6-ceramide was observed to induce a rapid increase in intracellular calcium and a significant elevation in caspase-3-like protease activity, both of which were linked to the induction of programmed cell death (PCD). mdpi.com

| Cell Line | Key Apoptotic Proteins/Pathways Activated by C6-Ceramide | Reference |

| K562 (CML) | Caspase-8, Caspase-3, JNK/SAPK | |

| Rice Protoplasts | Intracellular Calcium increase, Caspase-3-like protease | mdpi.com |

In addition to its role in signaling cascades, exogenous C6-ceramide has been observed to induce significant morphological changes within the cell, particularly affecting the endocytic pathway. Studies in mouse fibroblasts have shown that treatment with C6-ceramide leads to the formation of numerous large intracellular vesicles.

These ceramide-induced vesicles were identified as enlarged late endosomes and lysosomes through immunofluorescence microscopy using antibodies against lysosome-associated membrane proteins. The formation of these vesicles was found to be a time- and dose-dependent process that was also reversible upon the removal of C6-ceramide from the culture medium. Interestingly, the fluorescent this compound, which is a vital stain for the Golgi apparatus, did not stain these enlarged vesicles, indicating a distinct mechanism of action for the exogenous ceramide at the endo-lysosomal compartments. This research highlights a structural role for ceramide in modulating the morphology and function of the endocytic pathway, which is often dysregulated during apoptosis.

| Cell Line | Treatment | Observed Effect | Identification of Vesicles | Reference |

| Mouse Fibroblasts (3T3-L1, 3T3-F442A) | 10 µM C6-ceramide | Formation of numerous vesicles (2-10 µm) | Late endosomes/lysosomes |

Insights into Cell Proliferation and Differentiation Processes

The metabolism of sphingolipids is intricately linked to the regulation of cell proliferation and differentiation, and this compound has been a valuable probe in these investigations. As a metabolic precursor, its conversion into other sphingolipids can be monitored to understand how these pathways are modulated during changes in cell state.

One key area of investigation has been the role of plasma membrane-associated enzymes in sphingolipid metabolism. Studies using this compound and its derivatives have revealed that the degradation of C-6 NBD-sphingomyelin (C-6 NBD-SM) at the plasma membrane is dependent on the cell's state of differentiation. For example, in the human colon cancer cell line HT29, undifferentiated cells exhibited at least a threefold higher neutral sphingomyelinase (N-SMase) activity, the enzyme responsible for hydrolyzing sphingomyelin to ceramide, compared to their differentiated counterparts. nih.govnih.gov This suggests that the generation of ceramide at the plasma membrane is tightly regulated during the differentiation process.

Conversely, these studies showed very little biosynthesis of C-6 NBD-SM from its precursor, this compound, at the plasma membrane in the cell types studied. nih.govnih.gov This indicates that the primary role of ceramide at the plasma membrane in these contexts may be as a product of sphingomyelin hydrolysis rather than as a precursor for its synthesis. These findings, facilitated by the use of fluorescent ceramide analogs, underscore the dynamic regulation of sphingolipid metabolism at the cell surface and its connection to the fundamental processes of cell proliferation and differentiation. nih.govnih.gov

Studies on Host-Pathogen Interactions, Exemplified by Toxoplasma gondii Infection Dynamics

This compound has proven to be an effective tool for analyzing the complex interplay between intracellular pathogens and their host cells, particularly concerning the acquisition of lipids. The obligate intracellular parasite Toxoplasma gondii serves as a prime example of how this fluorescent probe can illuminate the mechanisms of parasitic survival and proliferation.

Toxoplasma gondii resides and replicates within a specialized compartment known as the parasitophorous vacuole (PV). To sustain its growth, the parasite must scavenge essential nutrients, including lipids, from the host cell. Fluorescence microscopy studies have utilized this compound to track the pathway of lipid acquisition by the parasite.

When host cells infected with T. gondii are incubated with this compound, the probe initially localizes to the host cell's Golgi apparatus. nih.gov Over time, the fluorescence is observed to transfer from the Golgi to the parasites within the PV. nih.gov This transfer is time-dependent, with parasites becoming fluorescent after a few hours of incubation. nih.gov This observation strongly suggests that T. gondii actively exploits the host cell's lipid trafficking pathways, intercepting lipids that are processed through the Golgi. The parasite essentially taps (B36270) into the host's supply line to acquire the necessary building blocks for its own membranes.

| Organism | Host Cell | Probe | Initial Localization | Final Localization | Implication | Reference |

| Toxoplasma gondii | Vero Cells | This compound | Host Golgi Apparatus | Parasites within the Parasitophorous Vacuole | Parasite utilizes the host cell's lipid trafficking pathway for survival. | nih.gov |

Investigation of Intracellular Transport of Macromolecules, such as Viral Glycoproteins

The intracellular transport and maturation of viral components are critical for the assembly and release of new virions. Sphingolipids, particularly ceramide, play a significant role in the trafficking of macromolecules through the secretory pathway. While direct studies extensively detailing the use of this compound to track viral glycoproteins are limited, its utility in visualizing the Golgi apparatus and general sphingolipid trafficking provides a foundational understanding of these processes.

Ceramide and its metabolites are known to be involved in the transport of viral glycoproteins. For instance, the trafficking of the M glycoprotein (B1211001) of the infectious bronchitis virus (IBV) has been shown to be mediated by ceramide. nih.govresearchgate.net The proper transport and localization of such viral proteins are often dependent on the lipid composition of the membranes they traverse, particularly within the Golgi complex where glycosylation and other post-translational modifications occur.

Given that this compound prominently stains the Golgi apparatus and is a precursor for other sphingolipids, it serves as an invaluable tool for studying the environment through which these viral proteins are transported. nih.gov By observing the structure and function of the Golgi under normal and virally infected conditions using this compound, researchers can gain insights into how viruses might co-opt or alter the host's secretory pathway for their own benefit. The general role of sphingolipids in the intracellular transport of both incoming virions and newly synthesized viral products for assembly is an active area of research where fluorescent lipid analogs are crucial. researchgate.net

Contributions to Research on Cell Polarity Development

The fluorescently labeled sphingolipid, this compound, has been instrumental in elucidating the mechanisms underlying the establishment and maintenance of cell polarity, a fundamental process for the function of many cell types, including epithelial cells and neurons. Its ability to be metabolized into fluorescent analogs of more complex sphingolipids allows researchers to visualize their sorting and trafficking pathways in living cells.

In studies using the intestinal epithelial cell line Caco-2, this compound is readily taken up by the cells and converted in the Golgi apparatus to C-6 NBD-glucosylceramide and C-6 NBD-sphingomyelin. uu.nl These fluorescent products are then sorted and transported to different domains of the plasma membrane. Research has shown that C-6 NBD-glucosylceramide is preferentially delivered to the apical membrane, while C-6 NBD-sphingomyelin is more evenly distributed, demonstrating that newly synthesized sphingolipids are sorted intracellularly before reaching the cell surface. uu.nl This differential sorting is crucial for establishing the distinct lipid composition of the apical and basolateral membranes, a hallmark of epithelial cell polarity. uu.nl Further studies have indicated that the polarity of this lipid delivery can be influenced by the side of the cell membrane (apical or basolateral) to which the this compound is initially added, suggesting that the precursor's entry point can affect its subsequent metabolic and trafficking fate within the cell. researchgate.net

The role of sphingolipids in polarity extends beyond epithelial cells. In the fungus Aspergillus nidulans, sphingolipids are essential for the highly polarized growth of hyphae. nih.gov While this compound is used in this context to assay the activity of enzymes like inositol (B14025) phosphorylceramide (IPC) synthase, the research highlights that inhibiting sphingolipid biosynthesis disrupts the establishment and maintenance of cell polarity, implicating these lipids in the control of the actin cytoskeleton. nih.gov

In the context of neuronal development, this compound has been used to probe the distinct roles of ceramide and its metabolites at different stages of growth. Studies in cultured hippocampal neurons demonstrated that C-6 NBD-d-erythro-Ceramide accelerates the transition of neurons from early developmental stages to stages involving axon growth. nih.gov This suggests a role for ceramide in stimulating the initial phases of establishing neuronal polarity. nih.gov

Table 1: Research Findings on this compound in Cell Polarity Development

| Cell Model | Key Process Investigated | Major Finding | Reference(s) |

|---|---|---|---|

| Caco-2 (Intestinal Epithelial Cells) | Sorting and trafficking of sphingolipids | This compound metabolites are sorted in the Golgi; C-6 NBD-glucosylceramide is enriched at the apical surface, while C-6 NBD-sphingomyelin is more evenly distributed, establishing lipid polarity. | uu.nl |

| MDCK and Caco-2 Cells | Influence of precursor addition on lipid sorting | The polarity of delivery of this compound metabolites is dependent on whether the precursor is added to the apical or basal side of the cell monolayer. | researchgate.net |

| Aspergillus nidulans (Fungus) | Role of sphingolipids in hyphal growth | Sphingolipid biosynthesis is essential for establishing and maintaining polarized hyphal growth, likely via control of the actin cytoskeleton. | nih.gov |

Application in Cancer Biology Studies for Investigating Cellular Responses and Drug Synergies

In cancer biology, this compound is a valuable tool for investigating lipid trafficking, while its non-fluorescent counterpart, C6-ceramide, is studied for its potent anti-cancer properties, particularly its ability to synergize with conventional chemotherapeutic agents. Ceramide is a bioactive lipid that can regulate cell proliferation, apoptosis, and senescence, and its levels are often dysregulated in cancer cells. researchgate.netresearchgate.net

Studies using this compound in ovarian cancer cells have revealed that it enters cells in a polarized pattern, often concentrating at one end of the cell. researchgate.net This polarized entry can be disrupted by chemotherapeutic drugs like paclitaxel (B517696). The disruption of the cytoskeleton by paclitaxel leads to a more even distribution of the ceramide analog throughout the cytoplasm, which correlates with a synergistic induction of cell death. researchgate.netresearchgate.net This suggests that altering the subcellular localization of ceramide can enhance the efficacy of chemotherapy.

The synergistic potential of C6-ceramide has been demonstrated across various cancer types and in combination with a range of drugs. This approach often aims to restore pro-apoptotic ceramide levels, which can circumvent drug resistance. researchgate.net

In Breast Cancer: The combination of C6-ceramide with an acid ceramidase (AC) inhibitor, DM102, produced a synergistic decrease in the viability of breast cancer cell lines. nih.govresearchgate.net Acid ceramidase is an enzyme that breaks down ceramide; inhibiting it prevents the removal of the pro-apoptotic lipid. This drug combination was shown to induce apoptosis by increasing reactive oxygen species (ROS) levels, altering the ratio of Bax/Bcl-2 proteins, and causing mitochondrial membrane depolarization. nih.gov

In Ovarian Cancer: C6-ceramide functions synergistically with paclitaxel to inhibit cell proliferation and migration in CAOV3 ovarian cancer cells. researchgate.net

In Liver and Colon Cancer: A combination of nanoliposomal C6-ceramide with vinblastine, an autophagy maturation inhibitor, led to a synergistic enhancement of apoptotic cell death. nih.gov The treatment caused a significant accumulation of autophagic vacuoles, indicating that the synergy is mediated by inducing autophagy dysfunction. nih.gov

In Melanoma and Breast Carcinoma: C6-ceramide and docetaxel (B913) administered together showed a synergistic anti-proliferative effect. mdpi.com The proposed mechanism involves a dual attack on the cancer cell's cytoskeleton, with ceramide targeting actin microfilaments and docetaxel disrupting microtubules, leading to enhanced apoptosis and cell cycle arrest. mdpi.com

In Canine Mammary Cancer: C6-ceramide was found to inhibit tumor growth and metastasis. It was shown to regulate the cell cycle and suppress cell migration and invasion by targeting the EGR3 protein through the JAK1/STAT3 signaling pathway. mdpi.com

These studies underscore the utility of this compound in visualizing lipid dynamics and highlight the therapeutic potential of C6-ceramide as a chemosensitizing agent that can enhance the effectiveness of existing anti-cancer drugs through various cellular mechanisms.

Table 2: Synergistic Effects of C6-Ceramide with Anticancer Agents

| Cancer Type | Combination Agent(s) | Cellular Response / Mechanism of Synergy | Reference(s) |

|---|---|---|---|

| Ovarian Cancer | Paclitaxel | Disruption of polarized ceramide entry, synchronous induction of cell death. | researchgate.netresearchgate.net |

| Breast Cancer | DM102 (Acid Ceramidase Inhibitor) | Increased apoptosis via ROS generation, mitochondrial membrane depolarization, and altered Bax/Bcl-2 ratio. | nih.govresearchgate.net |

| Hepatocarcinoma, Colorectal Cancer | Vinblastine | Enhanced apoptosis mediated by autophagy dysfunction and blockade of autophagy maturation. | nih.gov |

| Melanoma, Breast Carcinoma | Docetaxel | Synergistic destruction of the cytoskeleton (actin and microtubules), leading to increased apoptosis and G2/M cell cycle arrest. | mdpi.com |

Methodological Frameworks and Advanced Techniques Employing C 6 Nbd Ceramide

Advanced Fluorescence Microscopy Approaches

Fluorescence microscopy techniques are central to visualizing the subcellular journey of C-6 NBD Ceramide. These methods leverage the probe's fluorescent properties to provide spatial and temporal information about lipid transport and organization within the cell.

Live cell imaging enables the real-time observation of cellular processes, offering insights into the dynamic nature of lipid transport. news-medical.net When introduced to living cells, this compound is rapidly internalized and transported to the Golgi complex. nih.gov Time-lapse microscopy can then be used to track its subsequent movement and metabolic conversion. For instance, in studies involving host cells infected with Toxoplasma gondii, live imaging revealed that the parasite intercepts the host's lipid pathway. The this compound initially stained the host cell's Golgi complex, and over several hours, the fluorescence was observed to accumulate within the parasites residing in the parasitophorous vacuole, indicating the parasite's utilization of host cell lipids. nih.gov This dynamic observation highlights the power of live-cell imaging to elucidate complex biological interactions and pathways.

Confocal microscopy provides high-resolution optical images with the ability to reject out-of-focus light, making it ideal for determining the precise location of fluorescent probes within the cell. researchgate.net This technique has been instrumental in confirming the primary localization of this compound to the Golgi apparatus. researchgate.netresearchgate.net In human colon adenocarcinoma HT29 cells, C-6 NBD-glucosylceramide, a metabolite of this compound, was shown to colocalize with Golgi markers after endocytosis. rug.nl Similarly, in studies of HEK cells stimulated with TNF-α, confocal microscopy was used to track the internalization of NBD-labeled lipids, revealing their progressive accumulation in endolysosomal compartments. biorxiv.org These studies demonstrate the capacity of confocal microscopy to provide definitive evidence of a molecule's subcellular address.

| Cell Type | Probe | Observed Localization | Reference |

|---|---|---|---|

| Kym-1 Cells | NBD-C6-ceramide | Accumulated in perinuclear space and Golgi structures within minutes; later distributed in vesicular structures. | researchgate.net |

| HeLa Cells | C6-NBD-ceramide | Primarily localized to the Golgi membranes. | researchgate.net |

| HT29 Cells | C6-NBD-glucosylceramide | Colocalized with Golgi apparatus markers after 30 minutes of internalization. | rug.nl |

| HEK Cells (TNF-α stimulated) | NBD-SM (from C6-NBD-ceramide) | Progressive accumulation in endolysosomal compartments (Rab5 and Lamp1 positive). | biorxiv.org |

Spectral Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced technique that measures the decay rate of fluorescence, providing information about the molecular environment of the fluorophore. When applied to this compound, FLIM can reveal details about membrane properties such as fluidity and lipid packing. A study using wide-field spectral FLIM on living HeLa cells labeled with this compound uncovered distinct spectral dynamics in different cellular membranes. nih.govresearchgate.net The results showed sub-nanosecond spectral dynamics in the intracellular Golgi membrane, contrasted with slower nanosecond dynamics in the plasma membrane. nih.govresearchgate.net This difference was interpreted as evidence for the higher structural plasticity and looser lipid packing of the Golgi membrane compared to the more rigid plasma membrane. nih.govresearchgate.net These findings represent one of the first measurements of Golgi rotational dynamics and showcase the ability of FLIM to quantify biophysical properties of intracellular organelles in living cells. nih.gov

| Membrane Compartment | Emission Wavelength | Modulation Lifetime (τm) | Phase Lifetime (τϕ) | Interpretation | Reference |

|---|---|---|---|---|---|

| Golgi Membrane | 530 ± 20.2 nm (Blue Edge) | 6.99 ns | 6.79 ns | Faster dynamics suggest higher structural plasticity and looser lipid packing. | researchgate.net |

| Golgi Membrane | 600 ± 20.8 nm (Red Edge) | 7.08 ns | 7.66 ns | ||

| Plasma Membrane | 530 ± 20.2 nm (Blue Edge) | 6.97 ns | 7.1 ns | Slower dynamics suggest a more rigid membrane structure. | researchgate.net |

| Plasma Membrane | 600 ± 20.8 nm (Red Edge) | 7.2 ns | 8.13 ns |

Quantitative Biochemical Analysis of NBD-labeled Lipid Species

Beyond microscopy, biochemical techniques are essential for separating and quantifying this compound and its various metabolic products. These methods provide a quantitative measure of the activity of key enzymes in sphingolipid metabolism.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. In the context of this compound, HPLC coupled with fluorescence detection allows for the precise measurement of the parent compound and its metabolites, such as NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate. nih.govnih.gov This approach has been developed into a comprehensive method to simultaneously measure the flux of ceramide through the main metabolic nodes in the Golgi apparatus. nih.govnih.gov By quantifying the conversion of this compound to its products, the activities of Golgi-resident enzymes like sphingomyelin (B164518) synthase, glucosylceramide synthase, and ceramide kinase can be determined in intact cells. nih.gov This HPLC-based assay provides a sensitive and easy-to-implement tool for studying sphingolipid metabolism and evaluating the specificity of enzyme inhibitors. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a widely used method for separating lipid mixtures. nih.gov Following lipid extraction from cells treated with this compound, TLC can effectively fractionate the fluorescently labeled lipids based on their polarity. researchgate.net The separated lipid spots, corresponding to this compound and its metabolites like NBD-glucosylceramide and NBD-sphingomyelin, can be visualized under UV light. researchgate.netresearchgate.net This technique allows for the identification and semi-quantitative analysis of the metabolic fate of the ceramide analog. researchgate.net TLC has been employed to study the effects of various conditions on sphingolipid metabolism, for example, demonstrating that transfected mouse L-cell fibroblasts efficiently metabolize NBD-Ceramide into its major derivatives. researchgate.net While other methods may offer higher resolution, TLC remains a valuable, straightforward technique for the initial identification and fractionation of NBD-labeled lipid species. nih.govumich.edu

Spectrophotometric and Fluorometric Quantitation Methodologies

The intrinsic fluorescent properties of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group attached to the ceramide backbone are central to the utility of this compound in research. The NBD dye is environmentally sensitive; its fluorescence is weak in aqueous solutions but increases significantly in nonpolar environments such as lipid membranes. genecopoeia.comfishersci.comabpbio.comfishersci.com This characteristic allows for the specific detection and quantification of the molecule within cellular structures and lipid extracts.

Spectrofluorometric analysis is the primary method for quantifying this compound. The fluorophore exhibits distinct excitation and emission maxima, which are consistently reported in the blue-green region of the spectrum. These spectral properties are fundamental for its detection using fluorescence microscopy, flow cytometry, and plate reader-based assays. abpbio.combiotium.comaatbio.com

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | ~466-467 | genecopoeia.comabpbio.combiotium.comaatbio.com |

| Emission Maximum | ~536-538 | genecopoeia.comabpbio.combiotium.comaatbio.com |

Quantitative analysis of this compound and its metabolic derivatives, such as NBD-C6-sphingomyelin and NBD-C6-glucosylceramide, often involves a separation step prior to fluorometric detection to ensure specificity. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a robust technique used for this purpose. nih.govnih.gov This method allows for the simultaneous measurement of the parent compound and its metabolites, providing insights into the metabolic flux through various sphingolipid pathways. nih.gov For instance, researchers have developed HPLC-based methods to quantify the conversion of NBD-C6-ceramide to its products, thereby measuring the activities of enzymes like glucosylceramide synthase and sphingomyelin synthase. nih.gov Thin-Layer Chromatography (TLC) is another established method used to separate NBD-labeled lipids, with subsequent quantification of the fluorescent spots. nih.govresearchgate.net These methodologies enable the sensitive detection and quantification of NBD-labeled lipids, often in the femtomolar to picomolar range. nih.gov

Preparation and Delivery of this compound for Cellular Research

The hydrophobic nature of this compound presents a challenge for its delivery into live cells, which exist in an aqueous environment. To overcome this, various delivery vehicles and preparation techniques have been developed to facilitate its efficient uptake and incorporation into cellular membranes.

Complexation with Bovine Serum Albumin (BSA) for Enhanced Cellular Uptake

A widely adopted and effective method for delivering this compound to cells is by complexing it with defatted bovine serum albumin (BSA). fishersci.comstemcell.comfishersci.ca BSA acts as a carrier protein, effectively solubilizing the lipophilic ceramide analog in aqueous culture media and facilitating its transfer to the cell membrane. fishersci.comfishersci.ca This method avoids the need for organic solvents, which can be cytotoxic. fishersci.com The preparation of the this compound-BSA complex is a standard procedure in many laboratories studying sphingolipid metabolism and trafficking. genecopoeia.comnih.gov

The general protocol involves first dissolving the this compound in an organic solvent like ethanol (B145695) or a chloroform/ethanol mixture. genecopoeia.comnih.gov This solution is then injected into a vortexing aqueous solution of fatty acid-free BSA, such as a balanced salt solution. genecopoeia.com The resulting complex can then be stored, typically at -20°C, and added directly to the cell culture medium for labeling experiments. genecopoeia.comnih.gov This technique has been shown to enable the efficient uptake of the fluorescent ceramide, leading to its accumulation in the Golgi apparatus where it serves as a substrate for sphingolipid-metabolizing enzymes. biotium.comnih.govstemcell.com

| Step | Description | Source(s) |

| 1. Initial Solubilization | A stock solution of this compound is prepared in an organic solvent (e.g., 1 mM in ethanol or chloroform:ethanol). | genecopoeia.comnih.gov |

| 2. Drying (Optional) | An aliquot of the stock solution is dried under a stream of nitrogen and then under vacuum to remove the organic solvent. | genecopoeia.com |

| 3. Re-dissolution | The dried lipid is redissolved in a small volume of absolute ethanol. | genecopoeia.comnih.gov |

| 4. BSA Solution Preparation | A solution of fatty acid-free BSA (e.g., 0.34 mg/mL) is prepared in a buffered salt solution (e.g., PBS or HBSS/HEPES). | genecopoeia.comnih.gov |

| 5. Complexation | The ethanolic this compound solution is rapidly injected into the vortexing BSA solution. | genecopoeia.comnih.gov |

| 6. Storage | The final this compound-BSA complex is stored frozen at -20°C and protected from light. | genecopoeia.comnih.govstemcell.com |

Utilization of Liposomes and Donor Membranes for Controlled Lipid Insertion

Another effective strategy for introducing this compound into cells is through its incorporation into artificial lipid bilayers, such as liposomes or donor membranes. researchgate.netnih.gov Liposomes are microscopic vesicles composed of a phospholipid bilayer that can encapsulate or intercalate hydrophobic molecules like ceramide. researchgate.net This delivery method can enhance the potency of short-chain ceramides (B1148491) compared to the administration of the uncomplexed lipid. researchgate.netnih.gov

By incorporating this compound into a liposomal formulation, the fluorescent lipid can be delivered to cells in a controlled manner. The liposome (B1194612) can fuse with the plasma membrane or be taken up through endocytic pathways, releasing its contents, including the NBD-labeled ceramide, into the cell. researchgate.net This approach mimics the natural transport of lipids via vesicles and can be used to study the intracellular trafficking and metabolism of ceramides. Research has shown that delivering ceramides via liposomes can effectively mimic the effects of cellular stress and induce biological responses like apoptosis. researchgate.net This method provides a valuable tool for investigating the roles of ceramides in cellular processes by ensuring a more efficient and targeted delivery across the biological membrane. researchgate.net

Critical Considerations and Limitations in the Application of C 6 Nbd Ceramide As a Research Probe

Potential Impact of the NBD Moiety on Intrinsic Lipid Behavior and Metabolism

The addition of the bulky and polar NBD group to the ceramide structure can significantly influence its biophysical and biochemical interactions within the cellular environment. mdpi.combiologists.com

Deviations in Biophysical and Biochemical Properties Compared to Native Ceramides (B1148491)

The NBD moiety can cause the acyl chain to loop back towards the membrane-water interface due to its polar nature, altering the molecule's interaction with lipid membranes. biologists.com While NBD-Ceramide can be preferentially recruited into both liquid-ordered (Lo) and liquid-disordered (Ld) domains in artificial membranes, its partitioning behavior is not identical to that of natural ceramide. mdpi.com Studies have shown that short-chain ceramides, including C6, may not act as general mimics for the effects of natural, long-chain ceramides, particularly concerning their behavior in lipid membranes like the stratum corneum. cuni.cz The presence of the NBD group increases the size of the molecule, which can lead to distinct molecular properties compared to unlabeled C6-Ceramide. biologists.com

Challenges in Quantitative Fluorescence-Based Detection and Measurement Precision

Quantitative analysis using fluorescence-based methods with C-6 NBD Ceramide can present challenges. The level of fluorescence detected can be inversely related to the inhibition of enzymes in the ceramide metabolism pathway, as observed in studies using thin-layer chromatography (TLC) to quantify this compound levels. nih.gov Shorter incubation times with this compound may demonstrate more dramatic effects between treated and control samples compared to longer incubation times, where differences might appear more subtle due to continued metabolism. nih.gov Accurate quantification of NBD-ceramide metabolites often requires separation techniques like HPLC or TLC followed by fluorescence detection. researchgate.netnih.govnih.gov

Susceptibility to Photolability and Photobleaching Effects in Live Cell Imaging

Fluorescent dyes, including NBD, are susceptible to photolability and photobleaching, which can be a significant limitation in live cell imaging experiments, especially during prolonged observation or with high excitation light intensity. glpbio.combiotium.commicrolist.org Photobleaching is the irreversible destruction of the fluorophore in the excited state, reducing the fluorescence signal over time. univr.it While a single fluorophore can generate many photons, minimizing photobleaching in live cell imaging requires careful control of factors like laser power, exposure time, and the interval between images. microlist.org Using live cell incubation buffers or adding anti-oxidants/radical scavengers to the imaging media may help to minimize photobleaching. microlist.org

Complexity Arising from Multiple Endogenous Ceramide Metabolic Pathways

Ceramide is a central molecule in complex sphingolipid metabolic pathways, and its levels are tightly regulated by several key enzymes, including ceramide synthases, ceramidases, and ceramide kinase. oup.comresearchgate.net Multiple pathways contribute to ceramide metabolism, including the breakdown of complex sphingolipids by sphingomyelinases, the reacylation of sphingosine (B13886) in the salvage pathway, and de novo synthesis. biologists.com This inherent metabolic complexity means that inhibiting one arm of the pathway does not fully prevent ceramide metabolism, which can lead to a loss of the fluorescent signal from this compound even in the presence of inhibitors. nih.gov this compound can be converted into various metabolites, such as NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate, through the action of Golgi-resident enzymes like sphingomyelin (B164518) synthase 1, glucosylceramide synthase, and ceramide kinase. nih.govresearchgate.net The simultaneous measurement of these metabolites is often necessary to gain a comprehensive understanding of ceramide metabolism in the Golgi. nih.govresearchgate.net

Q & A

Q. Troubleshooting :

- Low signal : Ensure ATP concentration is sufficient and validate lysate activity with positive controls (e.g., HEK293 cells transfected with CERK) .

- Background noise : Pre-extract unreacted ceramide with organic solvents to reduce interference .

Advanced: What experimental factors contribute to variability in this compound fluorescence intensity across cell types (e.g., sarcoma vs. renal cells)?

Fluorescence distribution depends on:

- Cell-specific metabolism : Sarcoma cells exhibit higher sphingomyelin synthase activity, converting this compound to NBD-sphingomyelin, which redistributes to plasma membranes. Renal cells retain more probe in the Golgi due to slower metabolism .

- Cholesterol content : Low Golgi cholesterol (e.g., under starvation) enhances NBD photobleaching. Restore cholesterol with serum supplementation or inhibitors (e.g., U18666A) to stabilize fluorescence .

- Drug interactions : Sphingomyelin synthase inhibitors (e.g., jasmine B) increase Golgi retention by blocking metabolic conversion .

Validation : Use immunofluorescence co-staining with Golgi markers (e.g., GM130) to confirm probe localization .

Advanced: How can surface-enhanced Raman spectroscopy (SERS) enhance real-time monitoring of this compound dynamics in live cells?

SERS integrates gold nanoparticles with NBD’s vibrational modes to amplify signal sensitivity:

- Nanoparticle conjugation : Incubate cells with 40 nm Au nanoparticles and 10 µM this compound for 1 hour. The NBD moiety binds Au surfaces, enhancing Raman scattering .

- SERS acquisition : Use a 785 nm laser to avoid NBD fluorescence overlap. Machine learning (e.g., PCA) can deconvolute spectral changes linked to ceramide trafficking or nanoparticle interactions .

Applications : Track pH-dependent ceramide reorganization during apoptosis or viral infection. Compare with fluorescence data to resolve conflicting localization reports .

Advanced: How do researchers reconcile discrepancies between this compound data and isotopic labeling (e.g., [³H]-palmitate) in sphingolipid flux studies?

- Labeling efficiency : NBD’s bulky fluorophore may sterically hinder enzyme binding, reducing metabolic rates vs. [³H]-palmitate. Validate with in vitro assays using purified enzymes (e.g., ceramide synthase) .

- Compartmentalization : NBD probes primarily label recycling pathways (e.g., sphingosine reacylation), while isotopic labels trace de novo synthesis. Use pulse-chase experiments with both probes to map pathway crosstalk .

Data normalization : Express results as % of total lipid fraction to account for uptake variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.